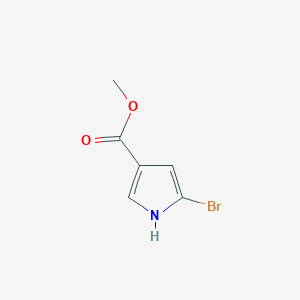

Methyl 5-bromo-1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBMRYPQVXPYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632087 | |

| Record name | Methyl 5-bromo-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16420-39-6 | |

| Record name | Methyl 5-bromo-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to Methyl 5-bromo-1H-pyrrole-3-carboxylate

CAS Number: 16420-39-6

This technical guide provides comprehensive information on Methyl 5-bromo-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of many therapeutic agents.[1] The strategic placement of the bromine atom and the methyl carboxylate group makes this compound a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 16420-39-6 | [2][3] |

| Molecular Formula | C₆H₆BrNO₂ | |

| Molecular Weight | 204.02 g/mol | |

| Synonyms | 5-Bromo-1H-pyrrole-3-carboxylic acid methyl ester, Methyl 5-bromopyrrole-3-carboxylate |

Synthesis

Proposed Experimental Protocol: Electrophilic Bromination of Methyl 1H-pyrrole-3-carboxylate

This protocol is based on general procedures for the bromination of pyrrole derivatives using N-bromosuccinimide (NBS), a mild and selective brominating agent.

Materials:

-

Methyl 1H-pyrrole-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-pyrrole-3-carboxylate in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve an equimolar amount of N-bromosuccinimide in anhydrous THF.

-

Slowly add the NBS solution dropwise to the cooled solution of the pyrrole ester over a period of 30 minutes.

-

Allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature.

-

Add water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound is not available in the public domain. However, based on the structure and general principles of NMR and IR spectroscopy, the following characteristic signals can be predicted:

Expected ¹H NMR Spectral Data:

-

A broad singlet for the N-H proton, typically in the range of 8.0-9.0 ppm.

-

Two doublets in the aromatic region (6.0-8.0 ppm) corresponding to the two protons on the pyrrole ring.

-

A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.

Expected ¹³C NMR Spectral Data:

-

A signal for the carbonyl carbon of the ester group in the range of 160-170 ppm.

-

Signals for the four carbons of the pyrrole ring in the aromatic region (100-140 ppm).

-

A signal for the methyl carbon of the ester group around 50-55 ppm.

Expected IR Spectral Data:

-

A broad absorption band for the N-H stretch around 3300-3400 cm⁻¹.

-

A strong absorption band for the C=O stretch of the ester group around 1700-1720 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the methyl group.

-

C-Br stretching vibration in the fingerprint region.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its structure is particularly valuable for constructing complex heterocyclic systems that are often found in drug candidates, especially in the development of kinase inhibitors and antitumor agents.[1]

Pyrrole-containing compounds are integral to a number of marketed drugs and are known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

The following diagram illustrates a potential synthetic pathway where this compound can be utilized as a starting material for the synthesis of a more complex kinase inhibitor scaffold. This workflow is a hypothetical representation based on common synthetic transformations of pyrrole derivatives.

Caption: Synthetic workflow for a kinase inhibitor precursor.

Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been reported. As a synthetic intermediate, its biological activity is realized in the final, more complex molecules it is used to create.

Pyrrole-containing compounds, such as the multi-kinase inhibitor Sunitinib, exert their therapeutic effects by targeting and inhibiting various signaling pathways critical for tumor growth and angiogenesis. These pathways often involve receptor tyrosine kinases (RTKs) like VEGFRs and PDGFRs. The inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to reduced cell proliferation, migration, and survival.

The diagram below illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from pyrrole-based intermediates.

Caption: Targeted signaling pathway for pyrrole-based kinase inhibitors.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-pyrrole-3-carboxylate is a halogenated pyrrole derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Its substituted pyrrole core is a common motif in a variety of natural products and synthetic molecules with diverse therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, offering crucial data for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is typically a yellow solid.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16420-39-6 | [1][2] |

| Molecular Formula | C₆H₆BrNO₂ | [1][2] |

| Molecular Weight | 204.02 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 341.192 °C at 760 mmHg | [1] |

| InChI Key | XFBMRYPQVXPYQB-UHFFFAOYSA-N |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. The following sections provide an overview of the expected spectral data.

¹H and ¹³C NMR Spectroscopy

¹H NMR:

-

NH Proton: The proton attached to the nitrogen atom in the pyrrole ring is expected to appear as a broad singlet in the downfield region of the spectrum.

-

Pyrrole Ring Protons: The two protons on the pyrrole ring will exhibit distinct chemical shifts and coupling patterns depending on their electronic environment.

-

Methyl Ester Protons: The three protons of the methyl group of the ester will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

¹³C NMR:

-

Carbonyl Carbon: The carbon atom of the ester carbonyl group is expected to have a chemical shift in the range of 160-170 ppm.

-

Pyrrole Ring Carbons: The four carbon atoms of the pyrrole ring will show distinct signals in the aromatic region of the spectrum. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

-

Methyl Ester Carbon: The carbon of the methyl group of the ester is expected to appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the carbonyl group of the ester, and the C-Br bond.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of related brominated pyrrole and pyrazole esters. The synthesis would likely involve the bromination of a suitable pyrrole-3-carboxylate precursor.

General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Purification:

Purification of the crude product is critical to obtain a high-purity sample for further use. Common purification techniques for this type of compound include:

-

Column Chromatography: Using a silica gel stationary phase and a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from impurities.

-

Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.

Reactivity and Applications in Drug Development

The bromine atom on the pyrrole ring of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the ester group influences the reactivity of the pyrrole ring.

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors and antitumor agents . The pyrrole scaffold is a common feature in many kinase inhibitors, which are a class of targeted cancer therapeutics that block the action of specific protein kinases.

Logical Relationship in Drug Discovery:

Caption: The role of this compound in a typical drug discovery pipeline for kinase inhibitors.

Conclusion

This compound is a foundational molecule in medicinal chemistry and drug discovery. Its well-defined chemical and physical properties, combined with its synthetic versatility, make it an indispensable tool for the creation of novel therapeutic agents. This guide has summarized the core technical information necessary for researchers and scientists to effectively utilize this compound in their work. Further research into the specific biological activities and signaling pathways involving this molecule and its derivatives will undoubtedly continue to expand its importance in the development of new medicines.

References

An In-depth Technical Guide on Methyl 5-bromo-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of Methyl 5-bromo-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections summarize its key molecular data, and provide a template for experimental and logical workflow visualization as per the specified requirements.

Core Molecular Data

The fundamental molecular attributes of this compound are essential for a variety of experimental and computational applications, from reaction stoichiometry to spectroscopic analysis. These properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 204.02 g/mol | [1][2] |

| Chemical Formula | C₆H₆BrNO₂ | [1][3] |

| CAS Number | 16420-39-6 | [1] |

| PubChem CID | 23271158 | [1] |

| MDL Number | MFCD09841652 | [3] |

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility of scientific findings. While specific procedures are highly dependent on the experimental context, a generalized workflow for the characterization of a novel compound like this compound would typically involve the following stages:

-

Synthesis and Purification: The compound is synthesized, often through a multi-step reaction sequence. Following synthesis, purification is typically achieved using techniques such as column chromatography or recrystallization to ensure high purity.

-

Structural Elucidation: The chemical structure of the purified compound is confirmed using a suite of analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present in the molecule.

-

-

Physicochemical Property Determination: Key properties such as melting point, boiling point, and solubility in various solvents are experimentally determined.

-

Biological Activity Screening (if applicable): For drug development purposes, the compound would be screened against biological targets to assess its activity and potency.

Logical and Experimental Workflow Visualization

The visualization of complex workflows and signaling pathways is crucial for clear communication in scientific research. The following diagrams, generated using the DOT language, illustrate a generic experimental workflow and a hypothetical signaling pathway involving a pyrrole-based inhibitor.

References

Elucidation of the Chemical Structure of Methyl 5-bromo-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 5-bromo-1H-pyrrole-3-carboxylate. The document details the spectroscopic data, experimental protocols for synthesis and analysis, and logical workflows required to confirm the molecule's structure, presented in a format tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₆H₆BrNO₂ and a molecular weight of 204.02 g/mol .[1] Its structure consists of a pyrrole ring substituted with a bromine atom at the 5-position and a methyl carboxylate group at the 3-position. The presence of the electron-withdrawing bromine and ester groups significantly influences the chemical reactivity and spectroscopic properties of the pyrrole core.

Below is a diagram of the chemical structure with standardized atom numbering.

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole ring, the N-H proton, and the methyl ester group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (N-H) | 8.5 - 9.5 | broad singlet | - |

| H2 | ~7.0 | doublet | ~2.5 |

| H4 | ~6.8 | doublet | ~2.5 |

| O-CH₃ | ~3.8 | singlet | - |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~125 |

| C3 | ~115 |

| C4 | ~118 |

| C5 | ~100 |

| C=O | ~165 |

| O-CH₃ | ~52 |

Predicted Mass Spectrometry Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition.

| Parameter | Predicted Value |

| Molecular Ion (M⁺) | m/z 203/205 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |

| Major Fragments | m/z 172/174 ([M-OCH₃]⁺), m/z 144/146 ([M-COOCH₃]⁺), m/z 124 ([M-Br]⁺) |

Experimental Protocols

This section outlines the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A Proposed Route

A plausible synthetic route to this compound can be adapted from established pyrrole syntheses, such as the Hantzsch pyrrole synthesis.

Reaction Scheme:

A potential synthesis could involve the reaction of a β-ketoester with an α-halo ketone and an amine. For the target molecule, a more direct approach would be the bromination of a suitable pyrrole precursor.

Step-by-step Procedure:

-

Starting Material: Methyl 1H-pyrrole-3-carboxylate.

-

Bromination:

-

Dissolve methyl 1H-pyrrole-3-carboxylate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the carbon NMR spectrum on the same instrument.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Logical Workflow for Structure Elucidation

The confirmation of the structure of this compound follows a logical progression of synthesis and analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 5-bromo-1H-pyrrole-3-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy, including the analysis of substituent effects on the pyrrole ring. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and related heterocyclic compounds.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These values are estimated based on the known spectrum of unsubstituted pyrrole and the anticipated electronic effects of the bromo and methyl carboxylate substituents.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~8.5 - 9.5 | Broad Singlet (br s) | - |

| H2 | ~7.0 - 7.2 | Doublet (d) | ~2.0 |

| H4 | ~6.4 - 6.6 | Doublet (d) | ~2.0 |

| -OCH₃ | ~3.8 | Singlet (s) | - |

Disclaimer: The data presented in this table is an estimation derived from theoretical principles and data for analogous compounds. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.[1]

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis.[1] For compounds with limited solubility or to observe exchangeable protons like the N-H, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[1] The choice of solvent can influence the chemical shift of the N-H proton due to varying degrees of hydrogen bonding.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically by the spectrometer software.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds to allow for adequate relaxation of the protons between scans.[1]

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient for most organic compounds.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all signals.

Predicted Spin-Spin Coupling Pathway

The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling interactions between the protons on the pyrrole ring of this compound.

Caption: Predicted spin-spin coupling between H2 and H4 protons.

References

In-depth Technical Guide: Spectroscopic Data for Methyl 5-bromo-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and synthesis data for Methyl 5-bromo-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published peer-reviewed data, this document currently serves as a foundational reference. Further experimental investigation is recommended for comprehensive characterization.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₆H₆BrNO₂

-

Molecular Weight: 204.02 g/mol

-

CAS Number: 16420-39-6

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Expected | |||||

| H-2 | |||||

| H-4 | |||||

| OCH₃ | |||||

| NH |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Expected | ||

| C-2 | ||

| C-3 | ||

| C-4 | ||

| C-5 | ||

| C=O | ||

| OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Expected | ||

| N-H stretch | ||

| C-H (aromatic) stretch | ||

| C=O (ester) stretch | ||

| C-N stretch | ||

| C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Fragment Assignment |

| Expected | ||

| [M]⁺ | Molecular Ion | |

| [M+2]⁺ | Isotopic Peak (⁸¹Br) |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not currently published in readily accessible scientific literature. A general synthetic approach would likely involve the bromination of a suitable pyrrole-3-carboxylate precursor.

General Proposed Synthesis:

A potential route could involve the direct bromination of methyl 1H-pyrrole-3-carboxylate. Due to the electron-rich nature of the pyrrole ring, a mild brominating agent would be necessary to control selectivity and prevent over-bromination.

-

Starting Material: Methyl 1H-pyrrole-3-carboxylate

-

Reagent: N-Bromosuccinimide (NBS)

-

Solvent: A non-polar, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Conditions: The reaction would likely be carried out at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side products.

Proposed General Procedure:

-

Dissolve methyl 1H-pyrrole-3-carboxylate in the chosen solvent and cool the solution in an ice bath.

-

Add N-Bromosuccinimide portion-wise with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocol:

-

NMR: Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR: Obtain the infrared spectrum using either a KBr pellet or as a thin film on a salt plate with an FT-IR spectrometer.

-

MS: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI) to determine the molecular weight and fragmentation pattern.

Logical Workflow for Characterization

The following diagram outlines a logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Physical and chemical properties of Methyl 5-bromo-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-1H-pyrrole-3-carboxylate is a halogenated pyrrole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted pyrrole core is a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors and potential antitumor agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectral characteristics, and outlines a general synthetic approach. This document is intended to be a resource for researchers and scientists working with this compound in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 16420-39-6 | [3] |

| Molecular Formula | C₆H₆BrNO₂ | [3][4] |

| Molecular Weight | 204.02 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 341.192 °C at 760 mmHg | [1] |

| SMILES | COC(=O)C1=CNC(=C1)Br | [2] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected spectral features are outlined below based on the analysis of similar pyrrole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromo and carboxylate groups.

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole C2-H | ~7.5-7.8 | d |

| Pyrrole C4-H | ~6.8-7.1 | d |

| N-H | Broad singlet, variable | s (br) |

| -OCH₃ | ~3.8 | s |

Note: Predicted values are based on general pyrrole chemistry and data from related structures. Actual values should be determined experimentally.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the carbon atom attached to the bromine will be significantly deshielded.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~160-165 |

| C5 (C-Br) | ~95-105 |

| C2 | ~125-130 |

| C3 | ~115-120 |

| C4 | ~110-115 |

| -OCH₃ | ~51-53 |

Note: Predicted values are based on general pyrrole chemistry and data from related structures. Actual values should be determined experimentally.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-Br functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Medium, broad |

| C=O stretch (ester) | 1680-1710 | Strong |

| C-N stretch | 1200-1350 | Medium |

| C-Br stretch | 500-600 | Medium-Strong |

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of similar intensity.

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) |

| [M]⁺ | 203 |

| [M+2]⁺ | 205 |

| [M-OCH₃]⁺ | 172 |

| [M-COOCH₃]⁺ | 144 |

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing bromo and methyl carboxylate substituents.

-

N-H Acidity : The N-H proton of the pyrrole ring is weakly acidic, with a pKa similar to that of pyrrole itself (around 17.5), though this will be influenced by the substituents.[5] It can be deprotonated by strong bases to form a nucleophilic pyrrolide anion.

-

Electrophilic Aromatic Substitution : The pyrrole ring is generally susceptible to electrophilic attack. However, the electron-withdrawing nature of the bromo and carboxylate groups deactivates the ring towards further electrophilic substitution compared to unsubstituted pyrrole. The directing effects of the existing substituents will influence the position of any further substitution.

-

Nucleophilic Aromatic Substitution : The presence of the electron-withdrawing groups and the bromine atom may allow for nucleophilic aromatic substitution reactions under certain conditions, though this is generally less common for pyrroles.

-

Cross-Coupling Reactions : The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at the 5-position, making it a versatile intermediate in organic synthesis.[6]

Experimental Protocols

General Synthesis Workflow: Bromination of Methyl 1H-pyrrole-3-carboxylate

This workflow outlines the general steps for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Methyl 1H-pyrrole-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous THF.

-

Slowly add the NBS solution to the cooled pyrrole solution dropwise over a period of 30 minutes, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Collect the fractions containing the desired product and concentrate to yield this compound as a solid.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Applications in Drug Discovery and Development

Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8][9] this compound, with its functional handles for further chemical modification, serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Kinase Inhibitors

The pyrrole scaffold is a common feature in many kinase inhibitors. The ability to perform cross-coupling reactions at the 5-position and modify the carboxylate group at the 3-position allows for the synthesis of a library of compounds that can be screened for inhibitory activity against various kinases, which are critical targets in oncology and inflammatory diseases.

Anticancer Agents

Pyrrole derivatives have shown promise as anticancer agents through various mechanisms. The structural motif of this compound can be incorporated into larger molecules designed to interact with biological targets involved in cancer progression.

The logical relationship for its use as a synthetic intermediate is depicted below.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physical and chemical properties, coupled with its reactivity, make it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, which should aid researchers in its effective utilization in their scientific endeavors. Further experimental investigation is warranted to fully elucidate its solubility, pKa, and detailed spectral characteristics.

References

- 1. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H6BrNO2 | CID 23271158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1H-pyrrole-3-carboxylic acid methyl ester [oakwoodchemical.com]

- 4. americanelements.com [americanelements.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. scispace.com [scispace.com]

- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Versatile Synthon: A Technical Guide to Methyl 5-bromo-1H-pyrrole-3-carboxylate in Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-bromo-1H-pyrrole-3-carboxylate has emerged as a pivotal building block in the synthesis of complex heterocyclic systems, particularly in the realm of medicinal chemistry. Its strategic placement of a bromine atom, a carboxylate ester, and a reactive N-H bond on the pyrrole scaffold allows for a diverse range of chemical transformations. This guide provides an in-depth overview of its synthesis, key reactions, and applications in the development of targeted therapeutics, supported by detailed experimental protocols and visual workflows.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the selective bromination of its precursor, Methyl 1H-pyrrole-3-carboxylate. The high electron density of the pyrrole ring makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. To achieve mono-bromination at the C5 position, careful control of reaction conditions is crucial.

A widely employed method utilizes N-Bromosuccinimide (NBS) as the brominating agent in a suitable aprotic solvent at low temperatures to prevent over-bromination.[1]

Experimental Protocol: Synthesis via Bromination

Materials:

-

Methyl 1H-pyrrole-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Dry ice/acetone bath

-

Saturated aqueous solution of sodium thiosulfate

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Methyl 1H-pyrrole-3-carboxylate (1.0 equivalent) in anhydrous THF or DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-Bromosuccinimide (0.95-1.0 equivalent) in a minimal amount of the same anhydrous solvent.

-

Add the NBS solution dropwise to the cooled pyrrole solution over 30-60 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield and Characterization: The yield for this reaction is typically in the range of 70-85%. The product can be characterized by standard spectroscopic methods:

-

¹H NMR: Expect characteristic shifts for the pyrrole protons and the methyl ester protons.

-

¹³C NMR: Expect signals corresponding to the carbons of the pyrrole ring, the carbonyl group, and the methyl ester.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of C₆H₆BrNO₂ should be observed, along with the characteristic isotopic pattern for a bromine-containing compound.

Applications as a Synthetic Building Block

The bromine atom at the C5 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the bromopyrrole and a wide range of organoboron compounds, such as arylboronic acids. This reaction is instrumental in synthesizing biaryl and heteroaryl structures commonly found in pharmaceutical agents. For successful coupling with bromopyrroles, protection of the pyrrole nitrogen, for instance with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, is often employed to prevent side reactions like debromination.[2]

Materials:

-

This compound (after N-protection, e.g., as the SEM derivative) (1.0 eq.)

-

Phenylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq.)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

-

Standard workup and purification reagents.

Procedure:

-

To a reaction vessel, add the N-protected this compound, phenylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyrrole and a terminal alkyne. This reaction is crucial for introducing alkynyl moieties into the pyrrole core, which can serve as versatile intermediates for further transformations or as key structural elements in biologically active molecules.

Materials:

-

This compound (1.0 eq.)

-

Phenylacetylene (1.2-1.5 eq.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., Triethylamine or Diisopropylethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard workup and purification reagents.

Procedure:

-

In a flask, combine this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

After completion, perform a standard workup and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the bromopyrrole and a primary or secondary amine. This reaction is of high importance in medicinal chemistry for the synthesis of N-aryl and N-heteroaryl pyrroles, which are prevalent in many drug candidates.

Materials:

-

This compound (1.0 eq.)

-

Aniline (1.1-1.2 eq.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.2-1.5 eq.)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Standard workup and purification reagents.

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

-

Add the this compound and aniline.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-110 °C until the starting material is consumed.

-

Cool the reaction and perform a standard workup.

-

Purify the product by column chromatography.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are prominent scaffolds in the design of potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

VEGFR Inhibitors for Anti-Angiogenesis Therapy

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrrole-containing molecules have been developed as inhibitors of VEGFR-2, a critical receptor in this pathway. The pyrrole core often serves as a central scaffold to which various substituents are attached to optimize binding to the ATP-binding pocket of the kinase.

RAF Inhibitors for Cancer Therapy

The RAF kinases (A-RAF, B-RAF, and C-RAF) are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma. The development of RAF inhibitors has been a major breakthrough in the treatment of B-RAF mutant cancers. Pyrrole-based structures can be elaborated from this compound to generate potent pan-RAF or mutant-selective RAF inhibitors.

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and derivatization of this compound for applications in drug discovery.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the key transformations involving this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl 1H-pyrrole-3-carboxylate | NBS (1.0 eq.) | THF | -78 | 1-2 | 70-85 |

Table 2: Cross-Coupling Reactions of N-Protected this compound

| Reaction Type | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5-10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 70-95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) / CuI (5-10) | Et₃N | THF | 25-60 | 4-12 | 65-90 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1-2) / Xantphos (2-4) | NaOtBu | Toluene | 100 | 12-24 | 60-85 |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in key cross-coupling reactions provides a straightforward entry to a vast chemical space of pyrrole derivatives. The successful application of these derivatives as potent kinase inhibitors in targeted cancer therapy underscores the importance of this synthon in modern drug discovery and development. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this remarkable molecule.

References

The Versatile Reactivity of the Bromine Atom in Methyl 5-bromo-1H-pyrrole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-1H-pyrrole-3-carboxylate is a key heterocyclic building block in organic synthesis, primarily owing to the versatile reactivity of its bromine atom. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science. This document details the experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by quantitative data from literature on the target molecule and closely related analogues. The guide also includes diagrammatic representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The pyrrole scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the functionalization of pre-existing pyrrole rings is a cornerstone of synthetic medicinal chemistry. This compound serves as an excellent precursor for the introduction of diverse molecular fragments at the C5 position of the pyrrole ring. The bromine atom at this position is readily displaced through various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency. This guide will delve into the three most prominent and synthetically useful transformations involving this substrate: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is susceptible to oxidative addition to a low-valent palladium(0) species, which is the initial step in the catalytic cycles of several cross-coupling reactions. This reactivity allows for the facile formation of new bonds, making it a valuable tool for the synthesis of complex molecules.

Suzuki-Miyaura Coupling: Formation of C-C (Aryl/Vinyl) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction enables the introduction of a wide range of aryl and vinyl substituents at the 5-position of the pyrrole ring.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 95 | [1] |

| 4-Tolylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 88 | [1] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 92 | [1] |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 85 | [1] |

A detailed experimental protocol for the Suzuki-Miyaura coupling of a SEM-protected bromopyrrole carboxylate is as follows[1]:

-

To a reaction vessel containing SEM-protected methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 mmol), add the corresponding boronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol).

-

The vessel is evacuated and backfilled with argon three times.

-

Dioxane (8 mL) and water (2 mL) are added, and the mixture is stirred at 90 °C.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling: Formation of C-C (Alkynyl) Bonds

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and organic materials.

While specific data for this compound is limited, the following table provides representative data for the Sonogashira coupling of other bromoheterocycles, illustrating the general applicability of the reaction.

| Bromoheterocycle | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 6 | 95 |

| 2-Bromothiophene | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | 65 | 8 | 88 |

| 5-Bromoindole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | DMF | 100 | 12 | 82 |

| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | 60 | 6 | 87 |

A general procedure for a copper-free Sonogashira coupling is as follows:

-

In a reaction tube, combine the aryl bromide (0.5 mmol), terminal alkyne (0.8 mmol), palladium precatalyst (2.5 mol %), and a suitable base such as 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).

-

Add an anhydrous solvent like DMSO (2.5 mL) under an argon atmosphere.

-

Stir the reaction mixture at room temperature or elevated temperature as required.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds. This reaction is of paramount importance in the pharmaceutical industry for the preparation of aryl amines.

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of various bromoheterocycles, which can serve as a guide for the amination of this compound.

| Bromoheterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | 95 |

| 3-Bromoquinoline | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 |

| 5-Bromoindole | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 89 |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | High |

A general procedure for the Buchwald-Hartwig amination is as follows:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Add anhydrous toluene or dioxane as the solvent.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Logical Workflow for Synthesis of Diverse Pyrrole Derivatives

The reactivity of this compound can be leveraged in a logical workflow to generate a library of diverse pyrrole derivatives.

References

The Potent Bioactivity of Brominated Pyrrole Derivatives: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyrrole derivatives, a prominent class of marine natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Isolated primarily from marine sponges of the genus Agelas, these compounds exhibit a wide spectrum of pharmacological effects, including robust anticancer, antimicrobial, anti-biofilm, and anti-inflammatory properties.[2][3] Their unique chemical structures, often featuring a pyrrole-imidazole scaffold, make them attractive lead compounds for the development of novel therapeutics.[3] This technical guide provides an in-depth overview of the biological activities of key brominated pyrrole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid in their further investigation and development.

I. Anticancer Activity of Brominated Pyrrole Derivatives

A significant number of brominated pyrrole alkaloids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways involved in cancer progression.[4]

Quantitative Analysis of Cytotoxic Activity

The in vitro anticancer efficacy of brominated pyrrole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The following tables summarize the reported cytotoxic activities of prominent brominated pyrrole compounds.

Table 1: Cytotoxicity of Agelastatin Derivatives Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Agelastatin A | U-937 | Lymphoma | 0.067 | [4] |

| HeLa | Cervical Carcinoma | 0.708 | [4] | |

| A549 | Non-small cell lung carcinoma | 1.05 | [4] | |

| BT549 | Breast Carcinoma | 0.278 | [4] | |

| CEM | Leukemia | 0.020 | [4] | |

| Jurkat | Leukemia | 0.074 | [4] | |

| Daudi | Burkitt's lymphoma | 0.020 | [4] | |

| HL-60 | Promyelocytic leukemia | 0.138 | [4] | |

| CA46 | Burkitt's lymphoma | 0.187 | [4] | |

| (-)-Agelastatin E | Various | Breast Cancer | Potent modulator at 50-100 nM | [5] |

Table 2: Cytotoxicity of Oroidin and its Analogs Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) | Reference |

| Oroidin | MCF-7 | Breast Adenocarcinoma | 42 (GI50) | |

| A2780 | Ovarian Carcinoma | 24 (GI50) | ||

| Huh-7 | Hepatocellular Carcinoma | >50 | [6] | |

| Oroidin Analog 28 | HL-60 | Myeloid Leukemia | 2.91 | [6] |

| Oroidin Analog 29 | 4T1 | Murine Breast Cancer | 3.1 | [6] |

| A549 | Human Lung Cancer | 15 | [6] |

Table 3: Cytotoxicity of Agelasine Derivatives Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| (+)-Agelasine D | RPMI 8226 | Myeloma | ~5 | [7] |

| U-937 GTB | Histiocytic Lymphoma | ~5 | [7] | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~5 | [7] | |

| NCI-H929 | Multiple Myeloma | ~5 | [7] | |

| (-)-Agelasine D | Hep3B | Hepatocellular Carcinoma | 9.9 (GI50) | [8] |

Table 4: Cytotoxicity of Longamide B and Hanishin Analogs

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Longamide B | A549 | Human Lung Adenocarcinoma | >100 | [9] |

| PC3 | Human Prostate Cancer | >100 | [9] | |

| (±)-Hanishin | A549 | Human Lung Adenocarcinoma | 35.4 | [9] |

| PC3 | Human Prostate Cancer | 42.8 | [9] | |

| Hanishin Analog 15 | A549 | Human Lung Adenocarcinoma | 38.2 | [9] |

| PC3 | Human Prostate Cancer | 45.1 | [9] |

Mechanisms of Anticancer Action

Brominated pyrrole derivatives exert their anticancer effects through various mechanisms, with some compounds targeting specific signaling pathways.

Agelastatin A is a potent cytotoxic agent that induces apoptosis and arrests cancer cells in the G2/M phase of the cell cycle.[4][10] Its primary mechanism of action is the inhibition of protein synthesis.[4] Agelastatin A binds to the A site of the peptidyl transferase center (PTC) on the 80S ribosome, which prevents peptide bond formation and thereby halts protein elongation.[4] Furthermore, Agelastatin A has been shown to inhibit the Wnt signaling pathway, a critical pathway in embryonic development and cancer.[11]

Oroidin induces apoptosis in cancer cells through the activation of stress-activated protein kinase pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[12] Activation of these pathways leads to a cascade of events culminating in programmed cell death.

Experimental Protocols for Anticancer Activity Assessment

A standardized workflow is crucial for the reliable evaluation of the anticancer potential of brominated pyrrole derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the brominated pyrrole derivative for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]

This method determines the distribution of cells in different phases of the cell cycle.[1][9][14]

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.[1][14]

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1][14]

Western blotting is used to detect changes in the expression of proteins involved in apoptosis.[3]

-

Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., caspases, PARP, Bcl-2 family proteins), followed by HRP-conjugated secondary antibodies.[3]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

II. Antimicrobial and Anti-biofilm Activity

Brominated pyrrole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1][15] A particularly important aspect of their antimicrobial action is the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[2]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

Table 5: Antimicrobial Activity (MIC) of Agelasine Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| (+)-10-epiagelasine B | Staphylococcus aureus | 1-8 | [1] |

| Streptococcus pneumoniae | 1-8 | [1] | |

| Enterococcus faecalis | 1-8 | [1] | |

| (+)-agelasine B | Acinetobacter baumannii | 16 | [1] |

| Pseudomonas aeruginosa | 16 | [1] | |

| Klebsiella pneumoniae | 16 | [1] | |

| (+)-Agelasine D | Mycobacterium tuberculosis | 6.25 | [15] |

| Staphylococcus aureus | 1.6 | [15] | |

| Escherichia coli | 12.5 | [15] |

Table 6: Antimicrobial and Anti-biofilm Activity of Oroidin and Related Compounds

| Compound | Microbial Strain | Activity | Concentration | Reference |

| Oroidin | Gram-positive bacteria | Antibacterial | - | [8] |

| Dibromoisophakellin | Escherichia coli | Biofilm Inhibition | Significant | [16] |

| Dibromophakellin | Escherichia coli | Biofilm Inhibition | Significant | [16] |

Mechanisms of Antimicrobial and Anti-biofilm Action

The antimicrobial mechanisms of brominated pyrroles are not as well-elucidated as their anticancer effects but are thought to involve disruption of cell membrane integrity and inhibition of essential cellular processes. Their anti-biofilm activity is often linked to the interference with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation.[2]

Experimental Protocols for Antimicrobial and Anti-biofilm Activity Assessment

A systematic approach is necessary to evaluate the antimicrobial and anti-biofilm properties of these compounds.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the brominated pyrrole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

-

Inoculation and Incubation: Add the bacterial inoculum to the wells and incubate at 37°C for 18-24 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2]

-

Subculturing from MIC Assay: Following the MIC determination, aliquot a small volume (e.g., 10-100 µL) from the wells showing no visible growth (at and above the MIC) and spread onto agar plates.[2]

-

Incubation: Incubate the agar plates at 37°C for 24-48 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[2]

This assay quantifies the ability of a compound to inhibit biofilm formation.[18]

-

Biofilm Formation: In a 96-well plate, add the bacterial suspension and the brominated pyrrole derivative at various sub-MIC concentrations. Incubate for 24-48 hours to allow biofilm formation.

-

Washing: Gently wash the wells with PBS to remove planktonic cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.[18]

-

Washing and Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol.[18]

-

Quantification: Measure the absorbance of the solubilized stain at 590 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

III. Conclusion and Future Directions

Brominated pyrrole derivatives represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their potent cytotoxic and antimicrobial activities, coupled with their unique mechanisms of action, make them promising candidates for further drug development. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these and other natural products. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structures to enhance potency and reduce toxicity, and exploring their efficacy in in vivo models. The continued investigation of these fascinating marine natural products holds great promise for the discovery of next-generation therapeutic agents.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Evaluation of Agelastatin Derivatives as Potent Modulators for Cancer Invasion and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. Synthesis and anticancer activity of all known (-)-agelastatin alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. bio-protocol.org [bio-protocol.org]

- 16. microchemlab.com [microchemlab.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Commercial suppliers of Methyl 5-bromo-1H-pyrrole-3-carboxylate

An In-depth Technical Guide to Commercial Suppliers of Methyl 5-bromo-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for this compound, a key building block in medicinal chemistry and drug discovery. This document outlines commercially available sources, provides key technical data for comparison, and details relevant experimental protocols.

Commercial Availability and Supplier Information

This compound (CAS No. 16420-39-6) is available from a variety of chemical suppliers catering to the research and development sector. The table below summarizes key information for several prominent suppliers. Purity levels and available quantities are critical factors for consideration in procurement.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich (Merck) | ≥97%[1] | 1g, 5g, Custom | Often provides access to Safety Data Sheets (SDS) and may provide Certificates of Analysis (CoA) upon request.[1][2] |

| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%)[3] | Research and bulk quantities[3] | Offers materials to various standard grades including Pharmaceutical Grade.[3] |

| Simson Pharma Limited | High Quality | Custom Synthesis | Each compound is accompanied by a Certificate of Analysis.[4] |

| Biotuva Life Sciences | 98%[5] | 50mg, 250mg, 1g, 5g[5] | Provides basic product information on their website. |

| Oakwood Chemical | 97% | 100mg, 1g, 10g | Provides safety information and the option to request a Certificate of Analysis. |

| ChemicalBook | Varies by supplier | Varies by supplier | A directory of multiple suppliers, primarily from China and India. |

Technical Data Comparison

A thorough comparison of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table consolidates key quantitative data.

| Property | Value | Source |

| CAS Number | 16420-39-6 | [2][3] |

| Molecular Formula | C₆H₆BrNO₂ | [3][4] |

| Molecular Weight | 204.02 g/mol | [2][4] |

| Purity | ≥97% to 98% (typical) | [1][5] |

| Physical Form | Solid | [1] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [1] |

Experimental Protocols

Representative Synthesis of a Pyrrole-3-carboxylate Derivative

Reaction Scheme:

A common route to pyrrole-3-carboxylates involves the condensation of an α-amino ketone with a β-ketoester. Subsequent bromination at the 5-position can be achieved using a suitable brominating agent.

Materials:

-

Methyl 3-aminocrotonate

-

α-halo ketone (e.g., chloroacetone)

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

N-Bromosuccinimide (NBS) for bromination

-

Solvent for bromination (e.g., dichloromethane)

Procedure:

-

Hantzsch Pyrrole Synthesis:

-

Dissolve methyl 3-aminocrotonate in ethanol in a round-bottom flask.

-

Add a solution of an α-halo ketone in ethanol dropwise to the flask at room temperature.

-

Add a base, such as sodium ethoxide, to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude pyrrole ester by column chromatography on silica gel.

-

-

Bromination:

-

Dissolve the purified pyrrole ester in dichloromethane.

-